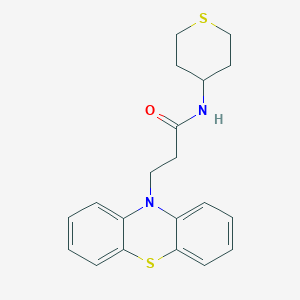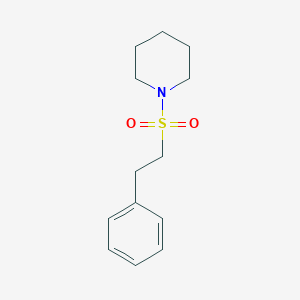![molecular formula C18H20F4N2O3 B7552196 [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7552196.png)
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone, also known as FTBM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FTBM is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 468.49 g/mol.
Mecanismo De Acción
The mechanism of action of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone is not fully understood. However, it is believed that [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone exerts its therapeutic effects by inhibiting specific enzymes or receptors in the body. For example, in oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone inhibits the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression and cell differentiation. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone modulates the activity of glutamate receptors which are involved in the excitotoxicity of neurons. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone targets the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure and fluid balance in the body.
Biochemical and Physiological Effects:
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects in the body. In oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone induces cell cycle arrest and apoptosis in cancer cells. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone reduces neuronal damage and inflammation in the brain. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone inhibits the production of angiotensin II and aldosterone which are involved in the pathogenesis of hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be stored for long periods of time. However, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has some limitations as well. It has low solubility in water which can make it difficult to administer in vivo. It also has a short half-life which can limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for the research on [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone. One direction is to investigate the potential of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone as a combination therapy with other anti-cancer agents. Another direction is to explore the use of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone and improve its pharmacokinetic properties for better therapeutic efficacy.
Métodos De Síntesis
The synthesis of [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone involves the condensation reaction between 4-fluoro-3-(trifluoromethyl)benzoyl chloride and piperidine-3-carboxylic acid followed by the reaction with morpholine-4-carboxylic acid. The reaction is carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide. The final product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
[1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various fields such as oncology, neurology, and cardiovascular diseases. In oncology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has shown promising results as an anti-cancer agent by inhibiting the proliferation of cancer cells and inducing apoptosis. In neurology, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been investigated for its neuroprotective effects against ischemic stroke and traumatic brain injury. In cardiovascular diseases, [1-[4-Fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone has been studied for its potential to treat hypertension and heart failure.
Propiedades
IUPAC Name |
[1-[4-fluoro-3-(trifluoromethyl)benzoyl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4N2O3/c19-15-4-3-12(10-14(15)18(20,21)22)16(25)24-5-1-2-13(11-24)17(26)23-6-8-27-9-7-23/h3-4,10,13H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAGKERWFPNXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B7552120.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![[1-(4-Fluorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7552138.png)
![6-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7552141.png)
![2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1-(3-methylmorpholin-4-yl)ethanone](/img/structure/B7552144.png)


![2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7552157.png)
![Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-](/img/structure/B7552160.png)

![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)